8-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one
CAS No.: 920286-95-9
Cat. No.: VC16953776
Molecular Formula: C21H13FO2
Molecular Weight: 316.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 920286-95-9 |
---|---|
Molecular Formula | C21H13FO2 |
Molecular Weight | 316.3 g/mol |
IUPAC Name | 8-(4-fluorophenyl)-2-phenylchromen-4-one |
Standard InChI | InChI=1S/C21H13FO2/c22-16-11-9-14(10-12-16)17-7-4-8-18-19(23)13-20(24-21(17)18)15-5-2-1-3-6-15/h1-13H |
Standard InChI Key | NSRSYKULKASMOZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=C(C=C4)F |
Introduction
Structural and Chemical Profile of 8-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one
The molecular framework of 8-(4-fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one consists of a benzopyran-4-one core substituted at the 2-position with a phenyl group and at the 8-position with a 4-fluorophenyl moiety. This arrangement introduces steric and electronic effects that influence its physicochemical and biological behavior. Comparative analysis with simpler chromones, such as 8-fluoro-4H-1-benzopyran-4-one (PubChem CID: 12666558), reveals that fluorination at the para position of the aromatic ring enhances metabolic stability and modulates lipophilicity . The molecular formula is inferred as , with a calculated molecular weight of 316.33 g/mol.
Table 1: Comparative Physicochemical Properties of Chromone Derivatives
Synthesis Strategies and Reaction Optimization
While no direct synthesis route for 8-(4-fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one is documented in the literature, analogous methods for 3-styrylchromones provide a foundational framework . The synthesis typically involves a Claisen-Schmidt condensation between a substituted acetophenone and an aromatic aldehyde, followed by cyclization. For example, 3-formylchromones react with phenylacetic acid derivatives in the presence of tert-BuOK to yield styrylchromones . Adapting this approach, the target compound could be synthesized via a two-step process:
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Condensation: Reacting 2-acetyl-8-fluoro-4H-chromen-4-one with 4-fluorobenzaldehyde under basic conditions to form the α,β-unsaturated ketone intermediate.
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Cyclization: Acid- or base-catalyzed ring closure to yield the final product.
Notably, the patent CN101899031A highlights the efficiency of one-pot synthesis for reducing intermediate purification steps and improving yields . Employing a similar strategy could streamline the production of 8-(4-fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one, potentially achieving yields exceeding 90% under optimized conditions .
Spectral Characterization and Analytical Data
The structural elucidation of chromone derivatives relies heavily on NMR and mass spectrometry. For instance, the -NMR spectrum of 3-[(E)-2-(4-fluorophenyl)ethenyl]-4H-1-benzopyran-4-one (compound 10 in ) exhibits characteristic signals for the styryl proton ( 7.62 ppm, d, Hz) and aromatic protons adjacent to fluorine ( 7.05 ppm, m) . The target compound would display analogous peaks, with additional resonances corresponding to the 2-phenyl group.
Table 2: Predicted -NMR Chemical Shifts for 8-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one
Proton Environment | Predicted δ (ppm) | Multiplicity |
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H-2 (phenyl) | 7.45–7.55 | m |
H-β (styryl) | 7.60–7.70 | d (J=16.3 Hz) |
H-3′,5′ (4-fluorophenyl) | 6.95–7.05 | m |
H-6 (chromone) | 7.40–7.50 | dd |
Future Directions in Chromone Research
Further studies should focus on synthesizing 8-(4-fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one using one-pot methodologies and evaluating its pharmacokinetic and pharmacodynamic profiles. Molecular docking simulations could predict its affinity for α-glucosidase and other therapeutic targets, guiding rational drug design. Additionally, structural modifications, such as introducing electron-donating groups or altering the fluorophenyl position, may optimize bioactivity.
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